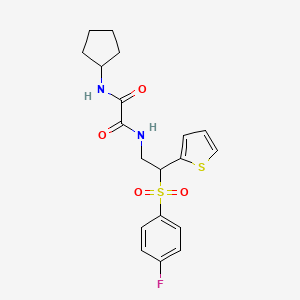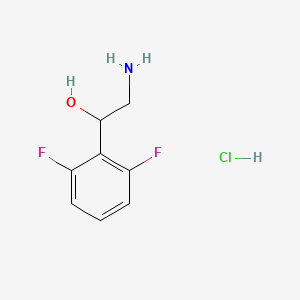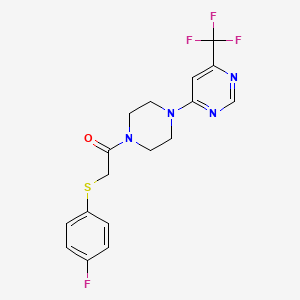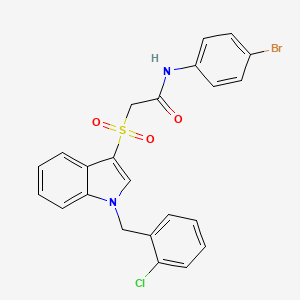
Di-tert-butyl 1,3-phenylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 1,3-phenylenedicarbamate is a colorless crystalline solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .
Molecular Structure Analysis
The molecular formula of this compound is C16H24N2O4 . Its molecular weight is 308.37 g/mol . The InChI code for this compound is 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) .Chemical Reactions Analysis
This compound is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Di-tert-butyl 1,3-phenylenedicarbamate is involved in various synthetic processes and structural analyses in chemical research. For instance, it is used in the formation of complex chemical structures, such as 1,3-Di(tert-butyl)-2,4-bis[2,4,6-tri(tert-butyl)phenyl]-1,3-diphosphacyclobutane-2,4-diyl, which was synthesized from related phosphaacetylene and t-BuLi, with its structure analyzed through X-ray diffraction and theoretical calculations (Yoshifuji et al., 2012). Additionally, di-tert-butyl dicarbonate, closely related to this compound, has been employed in the efficient synthesis of isothiocyanates from amines, showcasing its utility in the preparation of complex chemical compounds (Munch et al., 2008).
Catalysis and Chemical Reactions
This compound plays a significant role in catalytic processes and chemical reactions. For example, its derivatives are used in the synthesis and characterization of monomeric arylpalladium halide complexes. These complexes are essential for understanding the mechanisms in palladium-catalyzed cross-coupling reactions, as they react with various nucleophiles to form different chemical products (Stambuli et al., 2002).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound are utilized in the synthesis of specialized materials. For instance, 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a structurally related compound, has been investigated for its thermodynamic and kinetic properties in the context of antioxidant and polymerization inhibitor applications (Lucarini et al., 2001).
Environmental Chemistry
In environmental chemistry, studies have been conducted on synthetic phenolic antioxidants (SPAs), closely related to this compound, focusing on their environmental occurrence, human exposure, and toxicity. These studies provide crucial insights into the impact of such chemicals on the environment and human health (Liu & Mabury, 2020; Liu & Mabury, 2021).
Wirkmechanismus
Target of Action
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .
Mode of Action
The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .
Biochemical Pathways
Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .
Pharmacokinetics
As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .
Result of Action
The primary result of the action of this compound is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMQVCDCFYAPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)



![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)